An In-depth Technical Guide to 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride: A Scaffold of Potential in Drug Discovery
An In-depth Technical Guide to 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride: A Scaffold of Potential in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold as a Cornerstone in Medicinal Chemistry
The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal building block for engaging with a wide array of biological targets.[3] This guide delves into the technical details of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (CAS 2080412-70-8), a compound representative of the promising piperidine-3-yl alcohol class of molecules. While specific experimental data for this particular hydrochloride salt is not extensively available in the public domain, this guide will provide a comprehensive overview of its chemical properties, potential synthetic routes, and likely biological significance by drawing upon data from closely related analogs and the broader class of piperidine-containing pharmaceuticals. The versatility of the piperidine scaffold is evidenced by its presence in drugs targeting a wide range of conditions, including metabolic disorders and diseases of the central nervous system (CNS).[2][3]
Physicochemical Properties and Structural Elucidation
The fundamental properties of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride are summarized in Table 1. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine.
| Property | Value | Source |
| CAS Number | 2080412-70-8 | [4] |
| Molecular Formula | C9H20ClNO | [4] |
| Molecular Weight | 193.72 g/mol | [4] |
| SMILES | Cl.CC(C)(O)CC1CCCNC1 | [4] |
| InChI | 1/C9H19NO.ClH/c1-9(2,11)6-8-4-3-5-10-7-8;/h8,10-11H,3-7H2,1-2H3;1H | [4] |
Spectral Analysis: A Predictive Overview
While specific spectra for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride are not publicly available, a predictive analysis based on its structure can be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: One would expect to see characteristic signals for the methyl protons as a singlet, the methylene protons adjacent to the piperidine ring and the alcohol, and a series of multiplets for the piperidine ring protons. The proton on the nitrogen and the hydroxyl proton may be broadened and their chemical shifts dependent on the solvent and concentration.
-
13C NMR: The spectrum would show distinct signals for the two methyl carbons, the quaternary carbon of the propan-2-ol group, the methylene carbon, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm-1 corresponding to the O-H stretch of the alcohol and the N-H stretch of the protonated amine. C-H stretching vibrations would be observed around 2850-3000 cm-1, and C-O stretching around 1050-1150 cm-1.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the molecular ion [M+H]+ of the free base at m/z 158.15.
Synthesis Strategies and Methodologies
A definitive, published synthesis protocol for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is not available. However, based on established synthetic methodologies for related piperidine derivatives, a plausible retrosynthetic analysis points to several potential routes.
Retrosynthetic Analysis
A logical retrosynthetic pathway is illustrated below. The target molecule can be disconnected at the C-C bond between the piperidine ring and the propan-2-ol moiety, suggesting a Grignard-type reaction with a suitable piperidine-containing electrophile or a nucleophilic addition to a piperidine-based aldehyde.
Caption: Retrosynthetic analysis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol.
Proposed Synthetic Workflow
A potential synthetic workflow could involve the following key steps, which would require optimization and validation in a laboratory setting.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Reduction of N-Boc-piperidine-3-carboxylic acid: To a solution of N-Boc-piperidine-3-carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF), a reducing agent like lithium aluminum hydride (LiAlH4) would be added cautiously at 0 °C. The reaction would be stirred until completion, followed by a standard workup to yield N-Boc-piperidin-3-yl)methanol.
-
Oxidation to N-Boc-piperidine-3-carbaldehyde: The alcohol from the previous step would be oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol would be suitable to avoid over-oxidation to the carboxylic acid.
-
Grignard Reaction: The aldehyde would then be reacted with a Grignard reagent, such as isopropylmagnesium bromide, in an ethereal solvent at low temperature. This would form the desired carbon skeleton.
-
Boc Deprotection: The Boc protecting group would be removed under acidic conditions, for example, by treating with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.
-
Hydrochloride Salt Formation: The resulting free base would be dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether would be added to precipitate the final hydrochloride salt, which could then be purified by recrystallization.
Potential Pharmacological Significance and Applications
While no specific biological data for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride has been published, the piperidine scaffold is a well-established pharmacophore with a broad range of activities.[2]
The Role of the Piperidine Moiety in Drug Design
The piperidine ring offers several advantages in drug design:
-
Structural Rigidity and Conformational Control: It provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a target receptor or enzyme.[3]
-
Modulation of Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The lipophilicity of the molecule can be fine-tuned by the nature and position of substituents on the ring.
-
Metabolic Stability: The piperidine ring is generally more metabolically stable than many aromatic systems.[2]
Potential Therapeutic Areas
Based on the activities of structurally similar compounds, 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride could be investigated for a variety of therapeutic applications:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and analgesics, feature a piperidine core.[2][5] The ability of the piperidine moiety to interact with aminergic G protein-coupled receptors (GPCRs) makes it a valuable scaffold for targeting neurological and psychiatric conditions.
-
Metabolic Diseases: Piperidine derivatives have been explored as inhibitors of enzymes involved in metabolic regulation.[3]
-
Oncology: The piperidine ring is a component of several kinase inhibitors used in cancer therapy.[6]
The 3-substituted pattern of the piperidine ring is of particular interest as it allows for the projection of substituents in distinct vectors from the core, enabling specific interactions with biological targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is not publicly available. Therefore, it should be handled with the care accorded to a novel chemical entity of unknown toxicity. Standard laboratory safety protocols should be strictly followed.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride represents a molecule of interest within the broader, and highly successful, class of piperidine-based compounds in drug discovery. While specific experimental data for this compound remains to be published, this guide has provided a comprehensive overview based on its chemical structure and the known properties of related analogs. The synthetic pathways outlined offer a starting point for its preparation, and the discussion of its potential pharmacological significance highlights promising avenues for future research.
For drug development professionals, this compound and its analogs represent a rich area for exploration, particularly in the fields of CNS disorders and metabolic diseases. Further investigation, including its synthesis, purification, and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential.
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